Beta-Peltoboykinolic Acid

Overview

Description

Beta-Peltoboykinolic Acid is a naturally occurring triterpenoid compound found in various plant species, including Astilbe rubra. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of fibrotic diseases and its inhibitory effects on certain cellular pathways .

Mechanism of Action

Target of Action

Beta-Peltoboykinolic Acid primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, and its inhibition has been identified as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity .

Mode of Action

This compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition is quantified by an IC50 value of 5.2+/-0.5 microM . The compound’s interaction with PTP1B leads to changes in the downstream signaling pathways that are regulated by this enzyme .

Result of Action

The molecular and cellular effects of this compound’s action include the attenuation of TGF-β1-induced EMT and the inhibition of overproduction of extracellular matrix components . These effects suggest that this compound could potentially serve as an antifibrotic agent .

Action Environment

It is known that the compound is derived from astilbe rubra, a plant species, suggesting that its production and availability may be influenced by environmental conditions affecting the growth and health of this plant .

Biochemical Analysis

Biochemical Properties

Beta-Peltoboykinolic Acid plays a crucial role in biochemical reactions, particularly in inhibiting the epithelial-to-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1). It interacts with various biomolecules, including enzymes and proteins involved in the Smad signaling pathway. This compound inhibits the overproduction of extracellular matrix components such as type I collagen and fibronectin, thereby mitigating the fibrotic response .

Cellular Effects

This compound exerts significant effects on various cell types, particularly lung alveolar epithelial cells. It prevents TGF-β1-induced EMT, which is a critical process in the pathogenesis of idiopathic pulmonary fibrosis. By inhibiting EMT, this compound helps maintain normal cell function and prevents the excessive accumulation of extracellular matrix components. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antifibrotic properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Smad signaling pathway. It binds to and inhibits the activation of Smad proteins, which are key mediators of TGF-β1 signaling. This inhibition prevents the downstream effects of TGF-β1, including the induction of EMT and the overproduction of extracellular matrix components. This compound also modulates gene expression by inhibiting the transcription of genes involved in fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, and its antifibrotic effects are sustained over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on EMT and extracellular matrix production, indicating its potential for chronic treatment of fibrotic diseases .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits EMT and reduces fibrosis without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential liver toxicity. Therefore, careful dosage optimization is necessary to maximize its therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of extracellular matrix components. It interacts with enzymes such as matrix metalloproteinases (MMPs), which play a role in the degradation of extracellular matrix proteins. By modulating the activity of these enzymes, this compound influences metabolic flux and metabolite levels, contributing to its antifibrotic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as lung alveolar epithelial cells, where it exerts its antifibrotic effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus of target cells, where it interacts with key signaling molecules and transcription factors. Post-translational modifications, such as phosphorylation, may also influence its subcellular localization and activity, directing it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Peltoboykinolic Acid can be isolated from plant sources such as Astilbe rubra. The extraction process typically involves the use of solvents like ethanol and dichloromethane. The plant material is subjected to extraction using 70% ethanol, followed by partitioning with various solvents. The dichloromethane fractions are then subjected to activity-oriented isolation to obtain this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then extracted using solvents, and the resulting extract is purified through various chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: Beta-Peltoboykinolic Acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed:

Scientific Research Applications

Beta-Peltoboykinolic Acid has a wide range of scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of various derivatives with potential therapeutic properties.

Industry: It is used in the development of natural product-based therapeutic agents and as a reference compound in analytical studies.

Comparison with Similar Compounds

- Oleanolic Acid

- Ursolic Acid

- Betulinic Acid

Comparison: Beta-Peltoboykinolic Acid shares structural similarities with other triterpenoids like Oleanolic Acid, Ursolic Acid, and Betulinic Acid. it is unique in its specific inhibitory effects on the Smad pathway and its potential as an antifibrotic agent . While other triterpenoids also exhibit various biological activities, this compound’s distinct mechanism of action and therapeutic potential set it apart.

Properties

IUPAC Name |

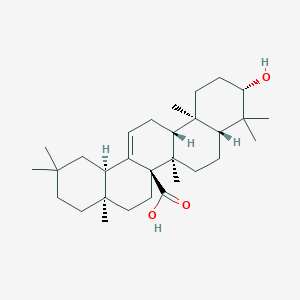

(4aR,6aR,6aR,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-15-27(5)16-17-30(24(32)33)19(20(27)18-25)8-9-22-28(6)12-11-23(31)26(3,4)21(28)10-13-29(22,30)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOSJBZFTWGWDU-GSXZFILMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Methoxyethyl)phenoxy]acetonitrile](/img/structure/B1162456.png)